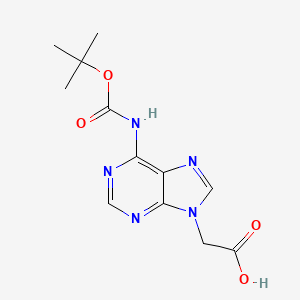

2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid

Description

2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid (CAS: 186046-99-1) is a purine derivative widely used in medicinal chemistry and nucleic acid synthesis. Its structure features a tert-butoxycarbonyl (BOC) group protecting the N6-amino position of adenine, enhancing stability during synthetic processes. This compound is critical in peptide nucleic acid (PNA) monomer synthesis and as a precursor for STAT3 inhibitors, where its BOC group ensures selective deprotection under acidic conditions .

Properties

IUPAC Name |

2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]purin-9-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O4/c1-12(2,3)21-11(20)16-9-8-10(14-5-13-9)17(6-15-8)4-7(18)19/h5-6H,4H2,1-3H3,(H,18,19)(H,13,14,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWXVHALCKHHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Amino Group on Purine

The first critical step is the selective introduction of the Boc protecting group on the amino substituent of the purine ring:

- Starting material: 2-amino-6-chloropurine

- Reagents: Di-tert-butyl dicarbonate (Boc2O), catalytic 4-dimethylaminopyridine (DMAP)

- Solvent: Anhydrous dimethyl sulfoxide (DMSO)

- Conditions: Cooling the reaction mixture briefly over ice under nitrogen atmosphere, followed by stirring at room temperature for 30 minutes.

- Outcome: Formation of N9-Boc-2-amino-6-chloropurine with approximately 75% yield.

- Workup: Dilution with water, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and concentration to yield a white solid.

This step ensures selective Boc protection without affecting other reactive sites on the purine ring.

Boc Transfer and Functional Group Interconversion

- The Boc-protected purine intermediate is further treated with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

- This step facilitates the Boc transfer reaction, which completes in approximately 2 hours at room temperature.

- Quenching with brine and solvent removal follows to isolate the intermediate for the next step.

Introduction of the Acetic Acid Side Chain via Esterification

- The Boc-protected purine is reacted with ethyl glycolate in THF.

- The reaction employs triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) under nitrogen atmosphere, a Mitsunobu-type esterification.

- Reaction time is short (about 15 minutes), and purification is done by flash column chromatography.

- The product is ethyl 2-(2-((tert-butoxycarbonyl)amino)-6-chloro-9H-purin-9-yl)acetate with an 83% yield.

This step introduces the ethyl ester of the acetic acid side chain at the N9 position of the purine.

Hydrolysis to the Free Acid

- The ethyl ester intermediate is hydrolyzed under acidic or basic conditions to yield the free acetic acid derivative, 2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid.

- Typical hydrolysis conditions include treatment with aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by neutralization and isolation of the acid.

- This final step liberates the carboxylic acid group essential for further synthetic applications.

Summary Table of Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-amino-6-chloropurine | Boc2O, DMAP, anhydrous DMSO, ice to RT | N9-Boc-2-amino-6-chloropurine | 75 | Selective Boc protection |

| 2 | N9-Boc-2-amino-6-chloropurine | NaH, anhydrous THF, N2 atmosphere | Boc transfer intermediate | - | 2 h reaction, quenched with brine |

| 3 | Boc transfer intermediate | Ethyl glycolate, PPh3, DIAD, THF, N2 atmosphere | Ethyl 2-(2-((tert-butoxycarbonyl)amino)-6-chloro-9H-purin-9-yl)acetate | 83 | Mitsunobu esterification |

| 4 | Ethyl ester intermediate | Acidic or basic hydrolysis | This compound | - | Hydrolysis to free acid |

Research Findings and Notes on the Preparation

- The Boc protecting group is stable under the Mitsunobu reaction conditions, enabling selective esterification at the N9 position without deprotection.

- The use of sodium hydride in THF is crucial for efficient Boc transfer and activation of the purine nitrogen for subsequent substitution.

- The Mitsunobu reaction with ethyl glycolate is rapid and high yielding, providing a convenient method for introducing the acetic acid side chain as an ester.

- Hydrolysis conditions must be carefully controlled to avoid Boc group cleavage; typically, mild acidic or basic hydrolysis is employed.

- The overall synthetic route is versatile and can be adapted for preparing other Boc-protected purine derivatives with different side chains or functional groups.

- Analytical data such as NMR (both ^1H and ^13C), IR spectroscopy, and mass spectrometry confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid undergoes several types of reactions, including:

Oxidation: The Boc group is stable towards most oxidizing agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) are common oxidizing agents.

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.

Major Products Formed

The major products formed from these reactions include the deprotected amine, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Inhibition of Methyltransferases

One of the most notable applications of this compound is its role as a bisubstrate inhibitor for methyltransferases, particularly nicotinamide N-methyltransferase (NNMT). Research indicates that derivatives of this compound exhibit dose-dependent inhibitory effects on cell proliferation in various cancer cell lines, showcasing their potential as anticancer agents .

Antiviral Properties

Studies have suggested that compounds structurally related to 2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid can inhibit viral replication by interfering with viral polymerases. This positions them as promising candidates for antiviral drug development, particularly against RNA viruses .

The therapeutic implications of this compound extend into multiple areas:

- Cancer Therapy : As a potent inhibitor of methyltransferases, it holds promise in targeting cancer pathways that rely on methylation processes.

- Antiviral Drug Development : Its ability to inhibit viral replication positions it as a candidate for developing new antiviral therapies.

- Biochemical Research : The compound serves as a valuable tool in studying methyltransferase activity and other biochemical pathways.

Mechanism of Action

The mechanism of action of 2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between 2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid and analogous compounds:

Key Observations:

Protecting Group Stability: The BOC group is acid-labile, enabling selective removal under mild acidic conditions (e.g., trifluoroacetic acid), which is advantageous in multi-step syntheses . Anisoyl groups are sensitive to basic hydrolysis, necessitating pH-controlled reactions to prevent premature deprotection .

Synthetic Efficiency :

- The BOC-protected compound achieves high yields (96%) in alkylation and coupling reactions, as seen in STAT3 inhibitor synthesis .

- The benzyloxy variant requires saponification for carboxylate formation, achieving 92% yield after ester hydrolysis .

Molecular Weight and Solubility :

- The Bhc variant (403.40 g/mol) has a higher molecular weight than the BOC analog (309.28 g/mol), which may influence solubility in organic solvents .

STAT3 Inhibitor Development

- BOC-protected derivatives, such as 2-(6-(allylamino)-2-((tert-butoxycarbonyl)(pentyl)amino)-9H-purin-9-yl)acetic acid (7ai), exhibit high purity (98%) and inhibit STAT3 dimerization, a target in cancer therapy .

- Analogous compounds with cyclohexylbenzyl or tetrahydropyranyl substituents (e.g., 3.6ba and 3.6ay) show modified pharmacokinetic profiles due to increased hydrophobicity .

Stability and Reactivity

- BOC Group: Stable under basic and nucleophilic conditions but cleaved by acids. This contrasts with Bhc, which is stable to acids but requires hydrogenolysis .

- Anisoyl Protection : Requires precise pH control during hydrolysis to avoid side reactions, as seen in early synthesis attempts .

Biological Activity

2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid, commonly referred to as N6-Boc-adenosin-9-yl acetic acid, is a compound that possesses significant biological activity due to its unique purine structure. This article explores its biochemical properties, mechanisms of action, and applications in scientific research.

- Molecular Formula : CHNO

- Molecular Weight : 293.28 g/mol

- CAS Number : 186046-99-1

The compound primarily functions as a building block in the synthesis of dipeptides and interacts with various enzymes and proteins. The presence of the tert-butoxycarbonyl (Boc) group allows for selective protection of amino groups during chemical reactions, which is crucial in peptide synthesis.

Target of Action

N6-Boc-adenosin-9-yl acetic acid is utilized in the synthesis of biologically active peptides. Its role as a substrate in enzymatic reactions highlights its importance in biochemical pathways.

Mode of Action

The compound modulates cellular functions by influencing signaling pathways and gene expression. It has been shown to affect protein stability and degradation, thereby impacting cellular homeostasis and metabolic processes.

Cellular Effects

Research indicates that this compound can influence:

- Cell Signaling : Modulates pathways that regulate cell growth and differentiation.

- Gene Expression : Alters transcriptional activity of genes involved in metabolism.

Interaction with Enzymes

The compound has been observed to enhance amide formation in the presence of amino acid ionic liquids, suggesting its potential as a catalyst in biochemical reactions .

Synthetic Chemistry

This compound serves as a crucial intermediate in organic synthesis, particularly for the development of nucleoside analogs and other complex molecules. The Boc protection strategy is widely employed for synthesizing various peptides and pharmaceuticals .

Medicinal Chemistry

The potential therapeutic applications include:

- Drug Development : Investigated for designing enzyme inhibitors and other therapeutic agents.

- Biological Studies : Used to study enzyme mechanisms and protein interactions due to its ability to protect functional groups during reactions .

Case Studies

- Dipeptide Synthesis : A study demonstrated that using N6-Boc-protected amino acids significantly improved the yield of dipeptides when combined with specific ionic liquids, showcasing its efficiency in synthetic methodologies.

- Enzyme Inhibition : Research on bisubstrate analogs indicated that compounds similar to N6-Boc derivatives exhibit potent inhibitory activity against protein methyltransferases, contributing to the understanding of enzyme specificity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| N-(tert-Butoxycarbonyl)-O-(carboxymethyl)hydroxylamine | Boc-protected hydroxylamine | Organic synthesis |

| tert-Butyloxycarbonyl-protected amino acid ionic liquids | Ionic liquid form | Dipeptide synthesis |

| 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid | Boc-protected azetidine | Synthetic organic chemistry |

Q & A

Q. Q1. What are the optimal conditions for synthesizing 2-(6-((tert-Butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid?

The synthesis involves nucleophilic substitution under anhydrous conditions. A typical protocol includes:

- Reacting 6-aminopurine derivatives with tert-butoxycarbonyl (Boc) protecting groups in dry DMF using NaH as a base .

- Alkylation with ethyl bromoacetate at room temperature under argon, followed by saponification with aqueous NaOH to hydrolyze the ester to the carboxylic acid .

Key Parameters :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc-anhydride, DMF, NaH | ~85% |

| Alkylation | Ethyl bromoacetate, DMF, 2–3 h | 71% |

| Saponification | 2 M NaOH, 0°C, 30–40 min | 92% |

Advanced Synthesis: Protecting Group Strategies

Q. Q2. How does the Boc group influence regioselectivity in purine functionalization?

The Boc group stabilizes the N6 position of purine, directing alkylation or arylation to the N9 position. This selectivity is critical for constructing purine-based prodrugs or nucleotide analogs. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids requires Boc protection to prevent side reactions at the N6 amine .

Analytical Characterization

Q. Q3. What spectroscopic methods validate the structure of this compound?

- 1H NMR : Key signals include δ 8.54 (s, purine H8), 5.63 (s, CH2COO−), and 12.37 (s, carboxylic acid proton) .

- MALDI-TOF MS : A molecular ion peak at m/z 285.09 [M+H]+ confirms the molecular weight (C12H15N5O4) .

- HPLC-PDA : Purity (>97%) is verified using a C18 column with MeOH/H2O gradients .

Stability and Degradation

Q. Q4. How does pH affect the stability of the Boc-protected purine acetic acid?

The Boc group is labile under acidic conditions (pH < 3), leading to deprotection. Stability studies show:

- pH 7.4 (PBS) : >90% intact after 72 h.

- pH 2.0 (gastric fluid simulant) : 50% degradation within 24 h .

Recommendation : Store at −20°C in neutral buffers (e.g., Tris-HCl) to prevent hydrolysis .

Biological Applications: SAR Studies

Q. Q5. What structural modifications enhance adenosine receptor binding affinity?

- N6 Substituents : Bulky groups (e.g., tert-butyl) improve A1 receptor selectivity by sterically blocking off-target interactions .

- Carboxylic Acid : The acetic acid moiety enables conjugation to delivery vectors (e.g., peptides) without losing receptor binding .

Data : EC50 values for Boc-protected analogs are 10–100 nM at A1 receptors vs. >1 µM at A2A .

Functionalization for Drug Design

Q. Q6. How can this compound be modified for prodrug development?

- Ester Prodrugs : Replace the carboxylic acid with ethyl esters (e.g., ethyl bromoacetate) to enhance cell permeability. Saponification in vivo regenerates the active form .

- Phosphonate Derivatives : Introduce phosphonic acid groups via Michaelis-Arbuzov reactions to mimic nucleotide phosphates .

Contradictory Data in Literature

Q. Q7. Why do some studies report conflicting yields for alkylation steps?

Discrepancies arise from:

- Base Choice : NaH vs. K2CO3 affects reaction rates and byproduct formation .

- Solvent Polarity : DMF (polar aprotic) favors SN2 mechanisms, while toluene (nonpolar) may slow kinetics .

Resolution : Optimize base/solvent pairs via Design of Experiments (DoE) .

Computational Modeling

Q. Q8. Which docking parameters predict binding to adenosine receptors?

- Glide XP Scoring : Models H-bonding between the Boc group and Thr257 (A1 receptor) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability .

Troubleshooting Poor Reaction Yields

Q. Q9. How can low yields in Boc protection steps be mitigated?

- Moisture Control : Use anhydrous DMF and molecular sieves to prevent Boc hydrolysis .

- Alternative Reagents : Replace Boc-anhydride with Boc-OSu (succinimide active ester) for milder conditions .

Applications in Nucleic Acid Chemistry

Q. Q10. Can this compound be used in PNA (Peptide Nucleic Acid) synthesis?

Yes, the carboxylic acid facilitates coupling to PNA backbones via EDC/HOBt activation. Applications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.